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molecular formula C11H16ClNO3S B1444589 5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide CAS No. 960400-58-2

5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide

Cat. No. B1444589
M. Wt: 277.77 g/mol
InChI Key: ZVCPOVBXJHZQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101764B2

Procedure details

Add 5-chlorothiophene-2-carboxylic acid (100 g, 0.60 mol) and dichloromethane (1000 mL) to a 3 L three-necked round bottom flask equipped with an overhead stirrer, nitrogen inlet/outlet, addition funnel, and thermocouple. Stir the resulting solution under nitrogen while cooling to 4° C. Add via addition funnel 2,2-diethyoxyethylamine (88.5 ml, 0.60 mol) in dichloromethane (35 mL) over 12 min. Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (123 g, 0.64 mol) to the chilled mixture. Add additional dichloromethane (165 mL) and stir the reaction mixture for 22 h at RT. Quench the reaction with water (1000 mL) and separate the resulting layers. Back extract the aqueous layer with dichloromethane (500 mL) and combine the organic layers. Dry over sodium sulfate and purify through a silica gel bed eluting with dichloromethane followed by a mixture of 1% MeOH in dichloromethane and then a mixture of 10% MeOH in dichloromethane to afford 108 g (65%) of the title compound as a white solid. 1H NMR (500 MHz, CDCl3): δ 1.19 (t, J=7.5 Hz, 6H), 3.48-3.57 (m, 4H), 3.68-3.74 (m, 2H), 3.68-3.74 (m, 2H), 6.37 (bs, 1H), 6.85 (d, J=3.5 Hz, 1H), 7.26 (d, J=3.5 Hz, 1H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
88.5 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
123 g
Type
reactant
Reaction Step Three
Quantity
165 mL
Type
solvent
Reaction Step Four
Yield
65%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][C:5]([C:7]([OH:9])=O)=[CH:4][CH:3]=1.[CH2:10]([O:12][CH:13]([O:16][CH2:17][CH3:18])[CH2:14][NH2:15])[CH3:11].Cl.CN(C)CCCN=C=NCC>ClCCl>[CH2:10]([O:12][CH:13]([O:16][CH2:17][CH3:18])[CH2:14][NH:15][C:7]([C:5]1[S:6][C:2]([Cl:1])=[CH:3][CH:4]=1)=[O:9])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=CC=C(S1)C(=O)O
Name
Quantity
1000 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
88.5 mL
Type
reactant
Smiles
C(C)OC(CN)OCC
Name
Quantity
35 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
123 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Four
Name
Quantity
165 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
Stir the resulting solution under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an overhead stirrer, nitrogen inlet/outlet, addition funnel
STIRRING
Type
STIRRING
Details
stir the reaction mixture for 22 h at RT
Duration
22 h
CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction with water (1000 mL)
CUSTOM
Type
CUSTOM
Details
separate the resulting layers
EXTRACTION
Type
EXTRACTION
Details
Back extract the aqueous layer with dichloromethane (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over sodium sulfate
CUSTOM
Type
CUSTOM
Details
purify through a silica gel bed
WASH
Type
WASH
Details
eluting with dichloromethane
ADDITION
Type
ADDITION
Details
followed by a mixture of 1% MeOH in dichloromethane
ADDITION
Type
ADDITION
Details
a mixture of 10% MeOH in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CNC(=O)C=1SC(=CC1)Cl)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 108 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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